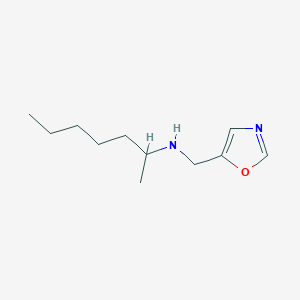
N-(2,6-dioxopiperidin-3-yl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dioxopiperidin-3-yl)oxolane-2-carboxamide, commonly known as DOPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
DOPAC acts as a potent inhibitor of monoamine oxidase (MAO) and has been shown to increase the levels of dopamine in the brain. It also has antioxidant properties and can protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
DOPAC has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine in the brain and protect against oxidative stress-induced damage. It has also been shown to have anticancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DOPAC has several advantages for lab experiments. It is readily available, easy to synthesize, and has high purity. However, it also has limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DOPAC. These include studying its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease, and its potential anticancer properties. Further research is also needed to understand its mechanism of action and its effects on different biological systems.
Conclusion:
In conclusion, DOPAC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its potential therapeutic properties. Further research is needed to fully understand its mechanism of action and its effects on different biological systems.
Méthodes De Synthèse
DOPAC can be synthesized using different methods, including the reaction of 2,6-dioxopiperidine-3-carboxylic acid with oxalyl chloride, followed by reaction with 2-aminoethanol. Another method involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with oxalyl chloride, followed by reaction with 2-hydroxyethylamine. These methods have been used to synthesize DOPAC with high yields and purity.
Applications De Recherche Scientifique
DOPAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have neuroprotective effects and can be used as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's disease. It has also been studied for its potential anticancer properties and can be used in the development of new cancer treatments.
Propriétés
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-8-4-3-6(9(14)12-8)11-10(15)7-2-1-5-16-7/h6-7H,1-5H2,(H,11,15)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUNTIPXDBGBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7582024.png)












